5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three distinct structural features:
- Position 5: A cyclopropyl substituent, which introduces steric bulk and modulates electronic properties.
- Position 3: An N-(3-fluorophenyl) carboxamide group, where the fluorine atom at the meta position influences lipophilicity and dipole interactions.
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-12-2-1-3-13(8-12)19-17(22)15-9-16(11-4-5-11)21(20-15)14-6-7-25(23,24)10-14/h1-3,8-9,11,14H,4-7,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZQBVVIFDDTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The compound features a pyrazole ring, a carboxamide group, and a cyclopropyl group, along with the dioxidotetrahydrothiophen moiety, which contributes to its distinct chemical properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound demonstrated IC50 values in the low micromolar range (0.08–12.07 mM) against various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Tubulin inhibition |
| Compound B | 5 | COX-2 inhibition |
| This compound | 8 | Tubulin polymerization inhibition |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of TNF-alpha in LPS-stimulated models, suggesting its potential as a therapeutic agent for inflammatory diseases. In vitro studies indicated that it could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in critical signaling pathways:
- Tubulin Polymerization : By binding to tubulin, the compound disrupts microtubule formation, which is essential for cell division.
- MAPK Pathway Inhibition : It inhibits the p38 MAPK pathway, which is crucial for inflammatory responses and cell proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines (e.g., HCT-15 for colon cancer), the compound exhibited significant cytotoxicity with an IC50 value of approximately 8 µM. This was confirmed through MTT assays and further validated by docking simulations that illustrated its binding affinity to tubulin .
Case Study 2: Neuroinflammation
In another study focusing on neuroinflammatory models, treatment with this compound led to a marked reduction in TNF-alpha levels and inhibited glial cell activation in response to inflammatory stimuli. These findings suggest its potential utility in treating neurodegenerative diseases characterized by inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Carboxamides
Substituent Analysis
Key structural differences between the target compound and analogous derivatives are summarized below:
Key Observations :
- The sulfone moiety (Position 1) is unique to the target compound, offering enhanced polarity compared to phenyl or chlorophenyl groups in analogs .
- The 3-fluorophenyl carboxamide substituent differs from cyano-aryl () or pyridylmethyl () groups, balancing lipophilicity and dipole interactions.
Physicochemical Properties
| Compound (Reference) | Melting Point (°C) | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | ~407.4 | ~2.8* |
| 3a | 133–135 | 402.8 | 3.1 |
| 3d | 181–183 | 421.0 | 2.9 |
| Compound | Not reported | 485.7 | ~4.2 |
Notes:
Q & A
Q. Critical considerations :
- Optimize reaction conditions (solvent, temperature) using statistical design of experiments (DoE) to minimize side products .
- Monitor intermediates via LC-MS and confirm stereochemistry with NOESY NMR.
What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assign signals using 2D techniques (COSY, HSQC, HMBC). For example, the 3-fluorophenyl group’s para-fluorine will show a distinct coupling pattern in ¹H NMR .
- X-ray crystallography : Resolve conformational ambiguities in the tetrahydrothiophene sulfone ring and pyrazole-carboxamide linkage .
Advanced tip : Use dynamic NMR to study rotational barriers in the carboxamide bond under variable temperatures.
How should I approach biological activity screening, and what assays are most relevant?
Answer:
- Target identification : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole derivatives targeting mGluR5 or carbonic anhydrase ).
- In vitro assays :
- Enzymatic inhibition (IC₅₀ determination) using fluorescence polarization.
- Cellular cytotoxicity (MTT assay) in cancer cell lines.
- Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or carbonic anhydrase IX .
Data validation : Cross-validate activity results with orthogonal assays (e.g., SPR for binding affinity).
How can I address contradictions between computational predictions and experimental activity data?
Answer:
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to improve accuracy .
- Check compound stability : Confirm the compound’s integrity under assay conditions (e.g., pH, temperature) via LC-MS.
- Explore off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
Case study : If predicted COX-2 inhibition isn’t observed experimentally, assess metabolic stability or cellular uptake limitations.
What strategies can mitigate low yields in the final coupling step?
Answer:
- Activating agent optimization : Replace EDC/HOBt with DMTMM for improved carboxamide coupling efficiency .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with additives like DMAP to reduce steric hindrance.
- Temperature control : Perform reactions at 0–4°C to suppress side reactions (e.g., racemization).
Statistical approach : Apply a Plackett-Burman design to identify critical factors (e.g., stoichiometry, reaction time) .
How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration.
- Metabolite prediction : Employ GLORY or MetaTox to identify potential metabolic hotspots (e.g., fluorophenyl group oxidation) .
- Quantum mechanical calculations : Calculate Fukui indices to predict sites of electrophilic/nucleophilic reactivity .
Validation : Compare in silico predictions with in vitro microsomal stability assays.
What are the challenges in analyzing stereochemical outcomes of the tetrahydrothiophene sulfone ring?
Answer:
- Chiral chromatography : Use a CHIRALPAK IG-U column to separate enantiomers.
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data to assign absolute configuration .
- Crystallographic analysis : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to enhance crystal quality .
Pitfall : Sulfone group’s electron-withdrawing effects may distort ring puckering, complicating NMR analysis.
How do I reconcile discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and protein binding (e.g., via radiolabeling) .
- Metabolite identification : Use HRMS/MS to detect active or inhibitory metabolites not accounted for in vitro .
- Dose-response refinement : Adjust dosing regimens based on allometric scaling from animal models.
Example : If in vivo activity is lower than in vitro results, investigate first-pass metabolism using liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
